molecular formula C9H16ClN5 B1211467 (S)-sebuthylazine

(S)-sebuthylazine

Cat. No. B1211467
M. Wt: 229.71 g/mol
InChI Key: BZRUVKZGXNSXMB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-sebuthylazine is the (S)-enantiomer of N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine.

Scientific Research Applications

  • Pesticide Residue Analysis : A study by Schürmann et al. (2009) highlighted the challenges in pesticide residue analysis using liquid chromatography/tandem mass spectrometry (LC/MS/MS), focusing on the false-positive confirmation of sebuthylazine residues. This research emphasizes the importance of accurate detection methods in ensuring the reliability of pesticide residue analysis (Schürmann et al., 2009).

  • Soil Microorganisms and Enzymes Response : Borowik et al. (2016) investigated the impact of a mixture of herbicides including terbuthylazine on soil microorganisms, microbial communities, soil enzymes, and the growth of maize. This research provides insights into the ecological implications of herbicide use in agricultural settings (Borowik et al., 2016).

  • Atmospheric Fate of Pesticides : Socorro et al. (2017) studied the heterogeneous reaction of terbuthylazine with OH radicals, addressing its potential for atmospheric long-range transport and environmental impact. This work contributes to understanding the atmospheric behavior of pesticides (Socorro et al., 2017).

  • Soil Sorption : Research by Wang et al. (2010) evaluated the effects of biosolids and biochars on the sorption of terbuthylazine in forest soils. This study provides valuable information for forest management and herbicide application strategies (Wang et al., 2010).

  • Herbicide Behavior in Soil : López-Piñeiro et al. (2011) explored the influence of olive mill waste on the behavior of terbuthylazine in soil, including its sorption, degradation, and leaching. This research is significant for understanding the interactions between organic amendments and herbicides in agricultural soils (López-Piñeiro et al., 2011).

  • Groundwater Contamination Assessment : Rodrigo-Ilarri et al. (2020) used mathematical models to study terbuthylazine contamination in groundwater. Their work provides a framework for assessing the environmental risks of herbicide use in agricultural areas (Rodrigo-Ilarri et al., 2020).

properties

Molecular Formula

C9H16ClN5

Molecular Weight

229.71 g/mol

IUPAC Name

2-N-[(2S)-butan-2-yl]-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/t6-/m0/s1

InChI Key

BZRUVKZGXNSXMB-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)NC1=NC(=NC(=N1)NCC)Cl

SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)Cl

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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